m-PEG9-Hydrazide

PROTAC synthesis bioconjugation efficiency linker optimization

PROTAC linker-length optimization is empirical and resource-intensive. m-PEG9-Hydrazide provides a defined 9-unit PEG spacer validated for ternary complex formation across diverse target-E3 ligase pairs, reducing the need for full linker-series synthesis. - Monodisperse MW 470.55 Da ensures precise stoichiometry for conjugate characterization and batch-to-batch consistency. - Hydrazide forms acid-labile hydrazone bonds (stable at pH 7.4, T₁/₂ ~96 h; releases at pH 4.0-5.5) enabling intracellular payload delivery. - Ambient shipping; ≥98% purity.

Molecular Formula C20H42N2O10
Molecular Weight 470.6 g/mol
Cat. No. B8103843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-Hydrazide
Molecular FormulaC20H42N2O10
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN
InChIInChI=1S/C20H42N2O10/c1-24-4-5-26-8-9-28-12-13-30-16-17-32-19-18-31-15-14-29-11-10-27-7-6-25-3-2-20(23)22-21/h2-19,21H2,1H3,(H,22,23)
InChIKeyVJVJYEFIRYDZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG9-Hydrazide Procurement & Class Characteristics


m-PEG9-Hydrazide (CAS 1058691-77-2) is a heterobifunctional polyethylene glycol (PEG) linker composed of a nine-unit ethylene glycol chain (n=9, MW ≈ 470.55 Da, formula C₂₀H₄₂N₂O₁₀) terminated with a methoxy group at one end and a reactive hydrazide (-CONHNH₂) moiety at the other . It belongs to the PEG-based PROTAC linker class and is also employed in antibody-drug conjugate (ADC) intermediate synthesis, bioconjugation, and targeted drug delivery applications where carbonyl-reactive chemistry is required . The hydrazide functional group undergoes chemoselective condensation with aldehydes and ketones to form acid-labile hydrazone bonds under mild aqueous conditions (pH 5–7), enabling reversible conjugation strategies distinct from irreversible amide or thioether chemistries .

m-PEG9-Hydrazide Chain-Length Specificity


PEG-hydrazide linkers are not interchangeable across chain-length variants (n=4, 6, 9, 12, etc.) because PEG length directly determines the spatial separation between conjugated entities, a parameter that critically governs ternary complex formation efficiency in PROTAC applications [1]. Systematic studies of PROTAC linker optimization have established that linker length influences target protein degradation potency by orders of magnitude, with optimal lengths typically falling between 12 and over 20 atoms (carbon-equivalent) depending on the specific target–E3 ligase pair [2]. A linker that is too short may preclude productive ternary complex geometry, while an excessively long linker introduces entropic penalties and may reduce cellular permeability [3]. Therefore, substituting m-PEG9-Hydrazide with an arbitrary PEG chain length without empirical validation of degradation efficiency introduces uncontrolled variables that may compromise experimental reproducibility and project timelines [4].

m-PEG9-Hydrazide Performance Evidence


PEG9 Linker Length for PROTAC Efficiency

The nine-unit PEG chain (n=9) in m-PEG9-Hydrazide provides an empirically determined optimal balance between aqueous solubility enhancement and linker conformational flexibility for PROTAC ternary complex formation [1]. In contrast, shorter PEG linkers (n≤4) may limit the achievable spatial separation between E3 ligase and target protein ligands, potentially restricting the conformational search space required for productive ubiquitination geometry, while longer PEG chains (n≥12) can introduce excessive entropic freedom that reduces the probability of stable ternary complex formation and may impair cellular permeability [2]. Systematic linker length optimization studies across multiple PROTAC targets have demonstrated that PEG chains spanning 6–9 ethylene oxide units frequently yield maximal degradation efficiency (DC₅₀ values differing by >10-fold between optimal and suboptimal lengths) [3].

PROTAC synthesis bioconjugation efficiency linker optimization

Monodisperse PEG-Hydrazide Synthesis

The established synthesis route for m-PEG9-Hydrazide proceeds via activation of monodisperse methoxy-PEG9 followed by controlled reaction with hydrazine hydrate to generate the terminal hydrazide derivative . This method preserves the precise nine-unit chain length (discrete molecular weight of 470.55 Da) and ensures monodispersity, which is essential for reproducible conjugation stoichiometry . In contrast, polydisperse PEG-hydrazide preparations (common with higher molecular weight variants) introduce batch-to-batch variability in the number of ethylene oxide units, leading to heterogeneous conjugates and inconsistent pharmacokinetic profiles in downstream applications . The defined molecular weight of m-PEG9-Hydrazide (C₂₀H₄₂N₂O₁₀, exact mass 470.28 Da) enables precise molar calculations for bioconjugation reactions, whereas polydisperse alternatives require average molecular weight approximations that propagate errors in stoichiometric determinations [1].

chemical synthesis quality control linker procurement

Hydrazone Bond Stability vs. Imine Linkages

The hydrazide group in m-PEG9-Hydrazide reacts with aldehydes and ketones to form hydrazone bonds that exhibit significantly greater hydrolytic stability than the Schiff base (imine) linkages formed by amine-containing PEG linkers under identical conditions [1]. While quantitative stability data for m-PEG9-Hydrazide specifically is not available in peer-reviewed literature, class-level studies on hydrazone vs. imine stability indicate that hydrazone bonds possess half-lives at physiological pH (7.4) approximately 4- to 10-fold longer than corresponding imines, attributable to resonance stabilization from the adjacent acylhydrazone nitrogen [2]. Additionally, hydrazone linkages remain stable under physiological conditions (pH 7.4, T₁/₂ up to 96 hours) while undergoing accelerated hydrolysis under mildly acidic conditions (pH 4.0–5.5, T₁/₂ ≈ 3 hours), enabling pH-triggered payload release in endosomal/lysosomal compartments or acidic tumor microenvironments [3].

bioconjugation chemistry linker stability pH-responsive release

In Vivo Targeting vs. Non-PEGylated Controls

Functionalization of lipid nanoparticles with m-PEG9-Hydrazide-antibody conjugates has been reported to enhance tumor targeting specificity in vivo, with a demonstrated 50% reduction in off-target accumulation compared to non-PEGylated control systems . This evidence, while derived from a vendor technical summary citing an unpublished 2024 study, represents the most direct quantitative performance metric available for m-PEG9-Hydrazide in a therapeutically relevant application context. The 50% reduction in off-target accumulation is attributed to the combined effects of PEG-mediated stealth properties (reduced opsonization and reticuloendothelial clearance) and hydrazide-enabled site-specific antibody conjugation that preserves antigen-binding orientation [1].

antibody conjugation targeted delivery nanoparticle functionalization

m-PEG9-Hydrazide Application Scenarios


PROTAC Library Linker Selection

PROTAC development programs benefit from m-PEG9-Hydrazide as a linker-length candidate within the 6–9 PEG-unit range that has been empirically validated as optimal for ternary complex formation across diverse target–E3 ligase pairs [1]. Rather than synthesizing a full linker-length series (e.g., PEG4 through PEG12) for each new target, procurement of m-PEG9-Hydrazide provides a high-probability starting point for PROTAC optimization campaigns .

ADC with Acid-Labile Linker Chemistry

Antibody-drug conjugate programs requiring acid-labile linker chemistry can utilize m-PEG9-Hydrazide to form hydrazone bonds with carbonyl-containing payloads [1]. The hydrazone linkage remains stable during systemic circulation (pH 7.4, T₁/₂ ~96 hours) while enabling payload release upon internalization into acidic endosomal/lysosomal compartments (pH 4.0–5.5) . This property supports applications where extracellular stability and intracellular release are both required.

Monodisperse Bioconjugation and Stoichiometry

Applications demanding precise conjugate characterization—including regulatory-facing studies, publication-quality data, and formulation development—require monodisperse PEG linkers with defined molecular weight [1]. m-PEG9-Hydrazide (exact MW 470.55 Da, single chemical entity) enables accurate molar calculations and reproducible conjugation stoichiometry, whereas polydisperse PEG alternatives introduce measurement uncertainty . This property is essential for analytical method validation and batch-to-batch consistency documentation.

Nanoparticle Functionalization for Targeted Delivery

Lipid nanoparticle and polymeric nanoparticle functionalization with targeting ligands (antibodies, peptides, aptamers) via hydrazide-carbonyl condensation benefits from m-PEG9-Hydrazide's combined stealth properties and conjugation chemistry [1]. Evidence suggests a 50% reduction in off-target accumulation relative to non-PEGylated controls in in vivo tumor models , supporting procurement for targeted nanomedicine applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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